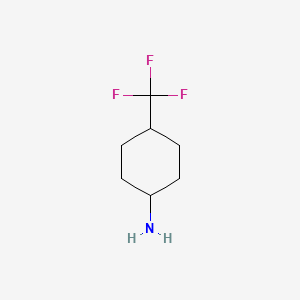

4-(Trifluoromethyl)cyclohexanamine

描述

Significance of the Trifluoromethyl Group in Organic Chemistry

Influence on Chemical Stability and Reactivity

The trifluoromethyl group is known for its exceptional chemical stability, largely due to the strength of the carbon-fluorine (C-F) bond. mdpi.com The C-F bond has a high dissociation energy (approximately 485.3 kJ/mol), making it one of the strongest single bonds in organic chemistry and rendering the -CF3 group highly resistant to metabolic degradation. mdpi.comreddit.com This robustness is a key reason for its incorporation into pharmaceuticals, as it can protect a reactive site from metabolic oxidation, increase a drug's half-life, and reduce the required dose. mdpi.comwikipedia.org

Furthermore, the -CF3 group is strongly electron-withdrawing, a property that significantly alters the electronic environment of the molecule. mdpi.comtcichemicals.com This high electronegativity can influence the reactivity of nearby functional groups, for example, by lowering the basicity of amines or increasing the acidity of alcohols. wikipedia.orgontosight.ai This electronic modulation is a critical tool for chemists to adjust the pKa of a molecule to optimize its interaction with biological targets. ontosight.ai

Impact on Lipophilicity and Bioavailability

However, the relationship is not always straightforward. While increased lipophilicity can be beneficial, excessive lipophilicity might lead to increased metabolism by certain enzymes or enhanced binding to plasma proteins, which could decrease the fraction of the drug available to exert its effect. ontosight.ai The position of the -CF3 group within the molecule is also crucial; studies have shown that trifluorination most strongly enhances lipophilicity when the group is in the alpha-position relative to a functional group. nih.gov Ultimately, the -CF3 group provides a mechanism for fine-tuning a molecule's lipophilicity to achieve an optimal balance for membrane permeability and bioavailability. mdpi.comacs.org

Role in Modulating Biological Activity

The trifluoromethyl group is a key player in modulating the biological activity of molecules and is frequently used as a bioisostere for methyl or chloro groups. wikipedia.org Its unique steric and electronic properties can lead to enhanced binding affinity with biological targets. mdpi.com The strong electron-withdrawing nature of the -CF3 group can improve hydrogen bonding and electrostatic interactions with receptor sites. mdpi.comacs.org

Structure

3D Structure

属性

IUPAC Name |

4-(trifluoromethyl)cyclohexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6H,1-4,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCBWLMWEQURJHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30974205, DTXSID201274050 | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Trifluoromethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58665-70-6, 1073266-02-0, 1073266-01-9 | |

| Record name | 4-(Trifluoromethyl)cyclohexanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58665-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)cyclohexan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30974205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(Trifluoromethyl)cyclohexanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201274050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Trifluoromethyl)cyclohexylamine (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-(Trifluoromethyl)cyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-4-(Trifluoromethyl)cyclohexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Cyclohexanamine Derivatives in Scientific Disciplines

Overview of

Applications in Material Science and Polymer Chemistry

The incorporation of this compound and its derivatives into polymer structures has been a key area of investigation, with a focus on developing high-performance materials. The presence of the trifluoromethyl (-CF3) group can significantly enhance the thermal stability, chemical resistance, and optical properties of polymers such as polyamides and poly(amide-imide)s.

Research has demonstrated that introducing bulky trifluoromethyl groups can disrupt the regular packing of polymer chains, which in turn increases the fractional free volume. researchgate.net This structural change leads to improved solubility of the polymers in common organic solvents, a crucial factor for processing and fabrication. researchgate.netmdpi.com For instance, soluble and transparent wholly aromatic polyamides have been synthesized from unsymmetrical diamine monomers containing trifluoromethyl groups. These polymers exhibit excellent solubility in various polar organic solvents at room temperature. mdpi.com

The thermal properties of these fluorinated polymers are a primary focus of research. Studies have shown that polyamides containing trifluoromethyl groups maintain high thermal stability, with decomposition temperatures (Td5) often exceeding 400°C. mdpi.com The glass transition temperatures (Tg) of these polymers are also notably high, with some aromatic polyamides exhibiting Tg values above 300°C. mdpi.com This high thermal resistance makes them suitable for applications in demanding environments. mdpi.comd-nb.info In some cases, the introduction of trifluoromethyl groups has been shown to increase the Tg of polyamides compared to their non-fluorinated counterparts, which is attributed to the restricted rotation around the aryl ether bond caused by the bulky -CF3 groups. mdpi.com

Furthermore, the coefficient of thermal expansion (CTE) of polymers can be tailored by incorporating fluorinated moieties. Poly(amide-imide)s synthesized with trifluoromethylated monomers have demonstrated low CTE values, contributing to their dimensional stability at elevated temperatures. kaist.ac.krmdpi.com This is a critical property for applications in microelectronics and flexible displays where dimensional stability is paramount. kaist.ac.kr

The trifluoromethyl group also influences the dielectric properties of polymers. Its strong electron-withdrawing nature and the creation of free volume can lead to a reduction in the dielectric constant of the material. pusan.ac.krmdpi.com Research on fluorinated polyimides has shown that the introduction of -CF3 groups is an effective strategy for lowering the dielectric constant, a desirable characteristic for materials used in high-frequency communication technologies. pusan.ac.krmdpi.com

Interactive Table 1: Thermal Properties of Polyamides and Poly(amide-imide)s Containing Trifluoromethyl Groups

| Polymer Type | Monomer containing Trifluoromethyl Group | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Coefficient of Thermal Expansion (CTE) (ppm/°C) |

| Aromatic Polyamide (PA-1) | 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | 334 | 465 (in N2) | 49.7 |

| Aromatic Polyamide (PA-2) | 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | 310 | 437 (in N2) | 76.7 |

| Poly(amide-imide) (PAI) | Trifluoromethylated trimellitic anhydride (B1165640) | >325 | 437–452 (in N2) | 9–26 |

| Fluorinated Polyamide (IIa) | 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene | - | - | - |

| Fluorinated Polyamide (IIb) | 2,7-Bis(4-amino-2-trifluoromethylphenoxy)naphthalene | - | - | - |

(Data sourced from multiple research articles. researchgate.netmdpi.comkaist.ac.krmdpi.com Note: "-" indicates data not available in the cited sources.)

Utility in Fluorinated Compound Research

This compound serves as a valuable building block in the broader field of fluorinated compound research. The introduction of a trifluoromethyl group into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity. nih.govmdpi.com The trifluoromethyl group can act as a bioisostere for other chemical groups, such as isopropyl or tert-butyl groups, offering a way to fine-tune the pharmacological profile of a drug candidate. nih.gov

Research in this area explores the synthesis of novel fluorinated compounds for various applications, including the development of liquid crystals. beilstein-journals.orgnih.gov The unique electronic properties of the C-F bond and the trifluoromethyl group can influence the mesomorphic properties of molecules, leading to the creation of new liquid crystalline materials with specific dielectric anisotropies. beilstein-journals.org The synthesis of liquid crystals containing selectively fluorinated cyclopropanes, for example, has been shown to be a promising route to materials with either positive or negative dielectric anisotropy. beilstein-journals.org

The development of new synthetic methodologies to introduce trifluoromethylated motifs into complex molecules is also an active area of research. duke.edu The creation of novel building blocks, such as selectively fluorinated cyclohexanes, provides chemists with new tools to construct advanced molecular scaffolds. nih.gov These building blocks can be further functionalized to create a diverse range of compounds with potential applications in pharmaceuticals and materials science. nih.gov

Role in Analytical Chemistry as a Reference Standard

In analytical chemistry, particularly in chromatographic techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), reference standards are crucial for the accurate identification and quantification of analytes. While specific studies detailing the use of this compound as a certified reference standard are not widely available in the reviewed literature, compounds with similar structures, such as cyclohexylamine, are routinely analyzed using these methods. nih.gov

Given its stable chemical nature and distinct mass spectral fragmentation pattern due to the trifluoromethyl group, this compound has the potential to be used as an internal or external standard in the analysis of fluorinated compounds. The development of validated analytical methods, such as GC-MS or HPLC, is essential for quality control in the synthesis and application of such chemicals. nih.gov The retention time of a compound in a chromatographic system is a key identifier, and for related compounds, this can be predicted using Quantitative Structure-Retention Relationship (QSRR) models. nih.gov While specific retention time data for this compound is not provided in the search results, the general principles of chromatographic separation would apply. For example, in HPLC, the retention time is influenced by the compound's polarity and interaction with the stationary and mobile phases. rsc.orgnih.govresearchgate.net Similarly, in GC analysis, volatility and interaction with the column's stationary phase determine the retention time. researchgate.net

Scope and Objectives of Research on this compound

The overarching goal of research involving this compound and related fluorinated compounds is to leverage the unique properties of the trifluoromethyl group to design and synthesize novel molecules with enhanced functionalities.

A primary objective in materials science is to develop high-performance polymers with improved processability. The introduction of trifluoromethyl groups aims to increase the solubility of traditionally intractable aromatic polyamides and polyimides without compromising their excellent thermal stability. mdpi.commdpi.com This allows for the fabrication of these materials into useful forms such as flexible and transparent films for applications in electronics and aerospace. mdpi.comkaist.ac.kr Another key objective is the development of materials with low dielectric constants for advanced microelectronics and high-frequency communication applications. pusan.ac.krmdpi.com

In medicinal chemistry, the objective is to utilize trifluoromethyl-containing building blocks to synthesize new drug candidates with improved pharmacokinetic and pharmacodynamic profiles. nih.govmdpi.comresearchgate.net The focus is on enhancing metabolic stability, modulating lipophilicity for better membrane permeability, and improving binding affinity to biological targets. nih.govmdpi.com

The synthesis of novel fluorinated compounds for applications in areas like liquid crystals is another significant research direction. The goal is to create new materials with tailored optical and electronic properties for use in display technologies. beilstein-journals.orgnih.govnih.gov The exploration of new synthetic methods for incorporating fluorinated motifs remains a fundamental objective to expand the toolbox of synthetic chemists. duke.edunih.gov

Historical Context and Evolution of Synthetic Routes

The synthesis of fluorinated cyclohexane derivatives has evolved from classical, multi-step sequences to more efficient and selective modern methodologies. Early approaches to cyclic amine structures often relied on robust and well-established reactions. For instance, the construction of the trifluoromethyl-substituted cyclohexane ring, the core of the target molecule, could be conceptualized through classic organic reactions like the Robinson annulation to form a cyclohexenone precursor. electronicsandbooks.comrsc.orgnih.gov Subsequent chemical modifications, including reduction and amination, would then be required to yield the final amine.

Another foundational strategy in cyclohexane synthesis involves the Birch reduction. nih.govbeilstein-journals.org For related structures, this reaction has been used on aromatic precursors like benzonitrile (B105546) to create dihydro-aromatic intermediates, which can then be further elaborated through epoxidation, hydrofluorination, and reduction of the nitrile group to an amine. nih.govbeilstein-journals.org These traditional routes, while effective, often result in mixtures of stereoisomers and require significant purification efforts. The development of stereoselective and catalytic methods has been a major advancement, allowing for greater control over the three-dimensional structure of the final product, which is often crucial for its biological activity.

Stereoselective Synthesis of this compound

Control over the relative stereochemistry of the trifluoromethyl and amine groups on the cyclohexane ring (cis or trans) is a critical aspect of synthesizing this compound. The two diastereomers can have different physical properties and biological activities.

The cis isomer features the trifluoromethyl group and the amine group on the same face of the cyclohexane ring. The synthesis of cis-4-(Trifluoromethyl)cyclohexanamine can be achieved through the stereoselective reduction of an appropriate precursor, such as 4-(trifluoromethyl)cyclohexanone (B120454). Catalytic hydrogenation of the ketone using specific catalysts, such as rhodium on alumina, typically favors the formation of the cis-alcohol. This alcohol can then be converted to the amine via a Mitsunobu reaction or by activation of the hydroxyl group followed by nucleophilic substitution with an amine source.

Alternatively, direct reductive amination of 4-(trifluoromethyl)cyclohexanone under conditions that favor the formation of the axial amine (the cis product) can be employed. This often involves specific catalysts and reaction conditions that kinetically favor this outcome.

Table 1: Representative Synthetic Scheme for cis-4-(Trifluoromethyl)cyclohexanamine Note: This table represents a general, plausible route, as specific examples in the literature are proprietary or less common than for the trans isomer.

| Step | Starting Material | Reagents and Conditions | Product |

|---|---|---|---|

| 1 | 4-(Trifluoromethyl)cyclohexanone | H₂, Rh-Al₂O₃, Solvent (e.g., Methanol) | cis-4-(Trifluoromethyl)cyclohexanol |

The trans isomer, with the trifluoromethyl and amine groups on opposite faces of the ring, is often the thermodynamically more stable product. A highly effective and modern method for its synthesis involves biocatalysis. nih.gov Transaminases have been used to selectively process a mixture of cis/trans isomers. nih.gov A transaminase with cis-selectivity can be used to deaminate the cis-amine from a diastereomeric mixture, allowing for the isolation of the pure trans-amine. nih.gov This process can even achieve a dynamic kinetic resolution, where the intermediate ketone is re-aminated, ultimately favoring the formation of the trans product in yields that exceed its proportion in the starting mixture. nih.gov

Another established chemical route to trans-amines is the Curtius rearrangement. This method has been applied to the synthesis of related compounds like trans-4-methylcyclohexylamine. google.com The process starts with the corresponding trans-4-(trifluoromethyl)cyclohexanecarboxylic acid, which is converted to an acyl azide. This intermediate then undergoes thermal or photochemical rearrangement to an isocyanate, which is subsequently hydrolyzed to yield the trans-amine. google.com

Table 2: Biocatalytic Synthesis of trans-4-(Trifluoromethyl)cyclohexanamine

| Starting Material | Enzyme/Catalyst | Key Feature | Product Purity |

|---|

For applications where a single enantiomer is required, chiral synthesis strategies are necessary. These approaches introduce stereochemistry either at the precursor stage or during the amination step.

A powerful strategy is to synthesize an enantiomerically pure ketone precursor. An organocatalytic cascade Michael/aldol reaction has been developed to produce β-CF₃-cyclohexanones with excellent enantioselectivity (92–99% ee). rsc.orgnih.gov This reaction uses cinchona alkaloid-based primary amines as catalysts to react α,β-unsaturated enones with 4,4,4-trifluoroacetoacetates, constructing the chiral trifluoromethylated ring system in high yields. rsc.orgnih.gov

Once a chiral ketone is obtained, the amine can be introduced. A well-established method for the stereoselective synthesis of chiral amines involves the use of chiral auxiliaries, such as N-tert-butylsulfinyl imines. nih.gov The chiral ketone can be condensed with a chiral sulfinamide to form a sulfinylimine. Subsequent diastereoselective reduction of the C=N bond, followed by acidic removal of the auxiliary, yields the enantiomerically enriched amine. This strategy offers high stereocontrol and is applicable to a broad range of substrates. nih.gov

Table 3: Chiral Synthesis Strategy via Organocatalysis

| Step | Reaction Type | Catalyst | Key Outcome |

|---|---|---|---|

| 1 | Enantioselective Michael/aldol cascade | Cinchona alkaloid-based primary amine | Chiral β-CF₃-cyclohexanone (precursor) with 92-99% ee rsc.orgnih.gov |

Advanced Synthetic Strategies

Modern synthetic chemistry aims to improve efficiency, reduce waste, and increase selectivity through the development of advanced catalytic systems.

Catalytic reductive amination is a highly efficient process for synthesizing amines directly from carbonyl compounds. rsc.org This reaction combines a ketone (4-(trifluoromethyl)cyclohexanone), an amine source (such as ammonia), and a reducing agent (typically molecular hydrogen) in the presence of a catalyst to form the target amine in a single step. rsc.org

This approach is advantageous as it is atom-economical and can often be performed under milder conditions than classical multi-step methods. Both homogeneous and heterogeneous catalysts, often based on metals like nickel, palladium, or iridium, have been developed for reductive aminations. rsc.org The challenge lies in achieving high selectivity for the desired primary amine over potential side reactions, such as over-alkylation or reduction of the ketone to an alcohol. rsc.org The development of tailored catalysts is crucial for directing the reaction toward the desired stereoisomer (cis or trans) of this compound. Asymmetric versions of this reaction, using chiral ligands, can also provide a direct route to enantiomerically pure products. nih.gov

Integration of Trifluoromethylation Reactions

The introduction of the trifluoromethyl (CF3) group is a critical step in the synthesis of the target molecule. This can be achieved either before or after the amination step.

A common strategy involves the trifluoromethylation of a cyclohexanone (B45756) precursor, followed by reductive amination to install the amine group. The Ruppert-Prakash reagent (TMSCF3) is a widely used nucleophilic trifluoromethylating agent for the 1,2-addition to ketones. chemrxiv.org This approach allows for the formation of a trifluoromethylated alcohol, which can then be converted to the corresponding amine.

Another method involves the trifluoromethylation of silyl (B83357) enol ethers derived from cyclohexanones. beilstein-journals.org This can be achieved using reagents like trifluoromethanesulfonyl chloride (CF3SO2Cl) under photoredox catalysis. beilstein-journals.org

While not a direct route to the amine, the trifluoromethylation of cyclohexanols is a related and important transformation. Deoxyfluorination and related methods can be employed to convert hydroxyl groups to trifluoromethyl groups, though this is often a challenging transformation.

Multi-component Reactions for this compound Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to construct complex molecules in a single step. frontiersin.org These reactions, where three or more reactants combine in a one-pot synthesis, can rapidly generate molecular diversity. frontiersin.orgresearchgate.net

A copper-catalyzed multicomponent reaction of β-trifluoromethyl β-diazo esters, acetonitrile (B52724), and carboxylic acids has been developed to synthesize β-trifluoromethyl N,N-diacyl-β-amino esters. nih.gov Although this specific example does not directly yield this compound, it highlights the potential of MCRs in synthesizing complex trifluoromethylated amino compounds. The development of a suitable MCR for the direct synthesis of this compound from simple precursors remains an attractive goal for synthetic chemists.

Purity and Characterization of Synthetic Products

The purity of this compound is crucial for its intended applications. The final product is typically a mixture of cis- and trans-isomers. fishersci.ca The characterization of this compound involves a combination of spectroscopic and analytical techniques.

The molecular formula of this compound is C7H12F3N, and its molecular weight is 167.17 g/mol . sigmaaldrich.comchemicalbook.com The hydrochloride salt is also a common form. nih.gov

Standard characterization techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 19F NMR are essential for confirming the structure and determining the isomeric ratio. rsc.org

Mass Spectrometry (MS): To confirm the molecular weight.

Gas Chromatography (GC): To assess the purity of the product. fishersci.ca

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

Commercial suppliers often provide purity data, typically determined by GC, which is often ≥98.0%. fishersci.ca However, for research purposes, it is standard practice to independently verify the identity and purity of the compound. sigmaaldrich.com

Spectroscopic Characterization (e.g., NMR, IR, MS)

Spectroscopic methods provide detailed information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the carbon-hydrogen framework and confirming the presence of the trifluoromethyl group.

¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aliphatic region (approximately 1.0-3.0 ppm) corresponding to the protons of the cyclohexane ring. The proton on the carbon bearing the amine group (C-H) would likely appear as a distinct signal, potentially downfield due to the electron-withdrawing effect of the nitrogen atom. The amine protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be concentration-dependent and can be confirmed by D₂O exchange.

¹³C NMR: The carbon NMR would show distinct signals for the different carbons in the cyclohexane ring. The carbon attached to the trifluoromethyl group would appear as a quartet due to coupling with the three fluorine atoms (¹J-CF). The carbon bonded to the amine group would also be clearly identifiable.

¹⁹F NMR: This is crucial for confirming the trifluoromethyl group. It would exhibit a singlet at a characteristic chemical shift, confirming the presence and electronic environment of the -CF₃ group.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands for this compound would be similar to those seen in cyclohexylamine. nist.gov The primary amine group would show characteristic N-H stretching vibrations, typically appearing as a doublet in the range of 3300-3500 cm⁻¹. C-H stretching vibrations from the cyclohexane ring would be observed around 2850-2950 cm⁻¹. Strong absorption bands corresponding to C-F stretching vibrations of the trifluoromethyl group are expected in the region of 1000-1350 cm⁻¹.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. nist.gov For this compound (Molecular Weight: 167.17 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 167. sigmaaldrich.comchemicalbook.com Common fragmentation patterns would include the loss of the trifluoromethyl group ([M-CF₃]⁺) and fragmentation of the cyclohexane ring.

Table 1: Summary of Expected Spectroscopic Data

| Technique | Expected Observations |

|---|---|

| ¹H NMR | Complex multiplets for cyclohexyl protons (1.0-3.0 ppm); Broad singlet for amine protons (-NH₂) |

| ¹³C NMR | Signals for cyclohexyl carbons; Quartet for CF₃-bearing carbon |

| ¹⁹F NMR | Singlet for the -CF₃ group |

| IR Spectroscopy | N-H stretch (3300-3500 cm⁻¹); C-H stretch (2850-2950 cm⁻¹); Strong C-F stretch (1000-1350 cm⁻¹) |

| Mass Spectrometry | Molecular ion peak (m/z = 167); Fragmentation peaks corresponding to loss of -CF₃ |

Chromatographic Purity Assessment (e.g., GC, HPLC)

Chromatographic techniques are employed to separate the target compound from any impurities, starting materials, or by-products, thereby assessing its purity.

Gas Chromatography (GC): GC is a suitable method for analyzing volatile compounds. tcichemicals.com For amines like this compound, it is often beneficial to derivatize the amine group, for instance, by converting it to an N-trifluoroacetyl derivative. sigmaaldrich.com This process increases the compound's volatility and stability while improving peak shape and chromatographic performance. When coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS), this method can provide quantitative purity data and identify impurities. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for purity assessment. helsinki.fi Since this compound lacks a strong chromophore, direct UV detection would be challenging. Therefore, derivatization is typically required. Reagents such as dansyl chloride or 1-fluoro-2,4-dinitrobenzene (B121222) can be used to attach a UV-active or fluorescent tag to the amine, allowing for sensitive detection. helsinki.fi A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol, would be effective for separating the derivatized product from any non-derivatized impurities. cipac.orgnih.gov

Table 2: Chromatographic Purity Assessment Methods

| Technique | Typical Conditions and Considerations |

|---|---|

| Gas Chromatography (GC) | Often requires derivatization (e.g., N-trifluoroacetylation) to improve volatility. sigmaaldrich.com Uses a capillary column and FID or MS detection. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Requires derivatization for UV or fluorescence detection (e.g., with dansyl chloride). helsinki.fi Typically employs a reversed-phase C18 column with a buffered mobile phase. |

Chemical Reactivity and Derivatization of 4 Trifluoromethyl Cyclohexanamine

Reaction Pathways of the Amine Functionality

The primary amine group is the most reactive site on the 4-(Trifluoromethyl)cyclohexanamine molecule. Its reactivity is characterized by its basicity and nucleophilicity, which allows it to participate in a wide range of chemical transformations. wikipedia.org

The amine group in this compound features a nitrogen atom with a lone pair of electrons and two hydrogen atoms, enabling it to act as both a hydrogen bond acceptor and a hydrogen bond donor. nih.govcymitquimica.com This capacity for hydrogen bonding influences its physical properties and its interactions with other molecules and solvents. The trans-isomer of the compound, for instance, highlights the potential for these interactions due to the positioning of the amine and trifluoromethyl groups on opposite sides of the cyclohexane (B81311) ring. cymitquimica.com

The dominant chemical characteristic of the amine group is its nucleophilicity. wikipedia.org The lone pair of electrons on the nitrogen atom readily attacks electron-deficient centers, making it a potent nucleophile in various reactions. This reactivity is fundamental to its use as a synthetic intermediate.

Common nucleophilic reactions involving primary amines like this compound include:

Acylation: Reaction with acyl chlorides or acid anhydrides to form stable amides. This is a classic transformation known as the Schotten-Baumann reaction. wikipedia.org

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides, a transformation utilized in the Hinsberg test for amine identification. wikipedia.org

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amines. wikipedia.org

Amide Bond Formation: It serves as a key reactant in the preparation of more complex molecules, such as 1H-benzimidazole-5-carboxamides, which have applications as therapeutic inhibitors. chemicalbook.com

Table 1: Key Nucleophilic Reactions of the Amine Group

| Reaction Type | Reagent Class | Product Class |

|---|---|---|

| Acylation | Acyl Halides, Acid Anhydrides | Amides |

| Sulfonylation | Sulfonyl Chlorides | Sulfonamides |

| Alkylation | Alkyl Halides | Secondary/Tertiary Amines |

| Condensation | Carbonyl Compounds | Imines (Schiff Bases) |

These reactions underscore the compound's utility as a building block for introducing the 4-(trifluoromethyl)cyclohexyl moiety into larger, more complex molecular architectures.

Reactions Involving the Cyclohexane Ring

While the amine group is the primary site of reactivity, the cyclohexane ring itself can undergo specific transformations. Methodologies have been developed for the deoxytrifluoromethylation and subsequent aromatization of cyclohexanone (B45756) substrates to create highly substituted trifluoromethyl arenes. nih.gov This strategy involves a 1,2-addition reaction with the Ruppert-Prakash reagent (TMSCF3) followed by an aromatization step, providing access to complex aromatic compounds that are otherwise difficult to synthesize. nih.gov

Influence of the Trifluoromethyl Group on Reactivity

The trifluoromethyl (-CF3) group is a powerful modulator of molecular properties and is crucial to the unique characteristics of this compound. mdpi.com Its influence stems from several key factors:

Electron-Withdrawing Nature: The CF3 group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. This electronic effect can influence the reactivity of the adjacent cyclohexane ring and the basicity of the amine group. Studies on related fluorinated compounds have shown that the CF3 group can increase the reactivity of a molecule in certain polar cycloaddition reactions. researchgate.net

Increased Lipophilicity: The CF3 group significantly enhances the lipophilicity (fat-solubility) of a molecule, a property that is highly desirable in drug design as it can improve membrane permeability and in vivo transport. mdpi.com

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF3 group highly resistant to metabolic degradation. mdpi.com This property is often exploited in pharmaceutical development to increase the half-life of a drug candidate.

Steric Effects: The CF3 group is bulkier than a hydrogen or methyl group, which can introduce steric hindrance that affects the molecule's conformation and its ability to interact with biological targets. acs.orgmdpi.com Studies on the 13C NMR of trifluoromethyl-substituted cyclohexanes have shown that the CF3 group causes a notable deshielding effect on the α-carbon and a shielding effect on the β-carbon of the ring. researchgate.net

Derivatization for Enhanced Properties and Applications

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, with properties that are better suited for a specific application, such as analytical detection or separation. researchgate.net

In analytical chemistry, particularly gas chromatography (GC), derivatization is often necessary for compounds that are non-volatile or contain polar functional groups like amines. researchgate.netpsu.edu Direct analysis of primary amines like this compound by GC can be problematic, leading to poor peak shape (tailing) and low detector response due to adsorption onto the chromatographic column. actascientific.com

To overcome these issues, the amine group can be derivatized to make the molecule more volatile and less polar. researchgate.netpsu.edu This is typically achieved through acylation or silylation reactions that replace the active hydrogens on the amine.

Table 2: Common Derivatization Strategies for Amines in GC Analysis

| Derivatization Method | Reagent Type | Common Reagents | Resulting Derivative |

|---|---|---|---|

| Acylation | Fluorinated Anhydrides | Trifluoroacetic Anhydride (B1165640) (TFAA), Pentafluoropropionic Anhydride (PFPA), Heptafluorobutyric Anhydride (HFBA) | Fluoroacyl Amide |

| Fluorinated Acyl Imidazoles | Trifluoroacetylimidazole (TFAI), Heptafluorobutyrylimidazole (HFBI) | Fluoroacyl Amide | |

| Silylation | Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Silylated Amine |

These derivatization techniques are essential for the accurate quantification and identification of amine-containing compounds in complex mixtures. psu.edujfda-online.com The introduction of fluorinated groups, such as through reaction with pentafluoropropionic anhydride, is particularly advantageous as it creates derivatives that are highly responsive to electron capture detection (ECD), a very sensitive detection method used in GC. jfda-online.com

Derivatization for Mass Spectrometry Analysis

For analytical purposes, particularly in gas chromatography-mass spectrometry (GC-MS), chemical derivatization is often a necessary step for compounds like this compound. jfda-online.com The primary amine group makes the molecule polar and capable of hydrogen bonding, which can lead to poor peak shape and thermal instability during GC analysis. chemcoplus.co.jp Derivatization masks this active hydrogen, increasing the compound's volatility and thermal stability, thereby improving its chromatographic behavior. research-solution.com Common derivatization strategies for primary amines fall into two main categories: acylation and silylation.

Acylation: This is a widely used technique where the amine is reacted with an acylating agent, typically a highly fluorinated anhydride, to form a stable amide derivative. chemcoplus.co.jp Reagents such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), and heptafluorobutyric anhydride (HFBA) are frequently employed. jfda-online.com The resulting fluoroacyl derivatives are significantly more volatile and are highly responsive to electron capture detection (ECD) and negative chemical ionization mass spectrometry, enhancing detection sensitivity. jfda-online.com The reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the anhydride.

Silylation: This method involves replacing the active hydrogen of the amine with a silyl (B83357) group, most commonly a trimethylsilyl (B98337) (TMS) or a tert-butyldimethylsilyl (TBDMS) group. chemcoplus.co.jp Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MBDSTFA) are powerful silyl donors. chemcoplus.co.jp TBDMS derivatives are particularly advantageous as they are about 10,000 times more stable against hydrolysis than their TMS counterparts and produce characteristic mass spectral fragments (a prominent M-57 ion), which aids in structural elucidation. chemcoplus.co.jp

The choice of derivatizing reagent depends on the specific analytical requirements, such as the desired volatility, detector response, and the stability of the resulting derivative.

Table 1: Common Derivatizing Reagents for GC-MS Analysis of this compound

| Reagent Class | Specific Reagent | Abbreviation | Resulting Derivative |

|---|---|---|---|

| Acylating Agents | Trifluoroacetic Anhydride | TFAA | N-(4-(Trifluoromethyl)cyclohexyl)-2,2,2-trifluoroacetamide |

| Pentafluoropropionic Anhydride | PFPA | N-(4-(Trifluoromethyl)cyclohexyl)-2,2,3,3,3-pentafluoropropanamide | |

| Heptafluorobutyric Anhydride | HFBA | N-(4-(Trifluoromethyl)cyclohexyl)-2,2,3,3,4,4,4-heptafluorobutanamide | |

| Silylating Agents | N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | N-((Trimethylsilyl)-4-(trifluoromethyl)cyclohexanamine) |

| N-Methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide | MBDSTFA | N-((tert-Butyldimethylsilyl)-4-(trifluoromethyl)cyclohexanamine) |

Functional Group Modification for Targeted Applications

The primary amine of this compound serves as a versatile handle for synthesizing a wide array of derivatives with tailored properties for specific applications in fields like pharmaceuticals and agrochemicals. nih.gov The incorporation of the 4-(trifluoromethyl)cyclohexyl moiety can enhance the biological activity, metabolic stability, and cell permeability of a parent molecule. nih.govescholarship.org A primary route for this modification is the formation of amides through reaction with acyl chlorides or activated carboxylic acids.

This reaction is a nucleophilic acyl substitution where the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acyl chloride. libretexts.org The reaction is typically rapid and results in the formation of a stable amide bond and hydrogen chloride (HCl), which is often scavenged by adding a non-nucleophilic base. libretexts.orgacs.org

Table 2: Examples of Amide Derivatives from this compound

| Acyl Chloride Reactant | Resulting Amide Product | Potential Application Area |

|---|---|---|

| Benzoyl chloride | N-(4-(Trifluoromethyl)cyclohexyl)benzamide | Pharmaceutical intermediate |

| Acetyl chloride | N-(4-(Trifluoromethyl)cyclohexyl)acetamide | Chemical synthesis building block |

| 3-Chlorobenzoyl chloride | 3-Chloro-N-(4-(trifluoromethyl)cyclohexyl)benzamide | Agrochemical research |

| Isonicotinoyl chloride | N-(4-(Trifluoromethyl)cyclohexyl)isonicotinamide | Medicinal chemistry scaffold |

| Cyclopropanecarbonyl chloride | N-(4-(Trifluoromethyl)cyclohexyl)cyclopropanecarboxamide | Novel material synthesis |

Structure Activity Relationship Sar Studies of 4 Trifluoromethyl Cyclohexanamine Derivatives

General Principles of SAR in Fluorinated Amines

The introduction of a trifluoromethyl group and the spatial arrangement of substituents on the cyclohexyl ring are two critical factors that dictate the biological activity of 4-(Trifluoromethyl)cyclohexanamine derivatives. Understanding these principles is paramount for the rational design of potent and selective drug candidates.

Impact of Trifluoromethyl Substitution on Biological Activity

The trifluoromethyl group exerts a powerful influence on a molecule's properties, which in turn significantly impacts its biological activity. mdpi.com One of the most notable effects is the alteration of lipophilicity. The CF3 group is highly lipophilic, which can enhance a drug's ability to cross cellular membranes and the blood-brain barrier, a crucial attribute for neurologically active agents. mdpi.com This increased lipophilicity can also lead to improved binding affinity with hydrophobic pockets of target proteins.

Furthermore, the strong electron-withdrawing nature of the trifluoromethyl group can modulate the acidity or basicity of nearby functional groups, such as the amine in this compound. This can influence the compound's ionization state at physiological pH, affecting its solubility, absorption, and interaction with biological targets. The metabolic stability of a drug is another critical parameter enhanced by trifluoromethyl substitution. The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation by enzymes like cytochrome P450. This increased stability can lead to a longer half-life and improved pharmacokinetic profile of the drug. mdpi.com

Stereochemical Influences on Activity (cis- vs. trans- isomers)

The cyclohexane (B81311) ring in this compound can exist in different spatial arrangements, leading to the formation of cis and trans isomers. In the cis isomer, the trifluoromethyl group and the amine group are on the same side of the ring, while in the trans isomer, they are on opposite sides. This seemingly subtle difference in stereochemistry can have a profound impact on the biological activity of the derivatives.

The spatial orientation of these key functional groups determines how the molecule interacts with its biological target. The specific three-dimensional shape of a receptor or enzyme active site often dictates a preference for one stereoisomer over the other. The differential binding affinity between cis and trans isomers can result in significant variations in potency, efficacy, and even the pharmacological profile of the drug. Therefore, the separation and individual biological evaluation of these isomers are crucial steps in the drug discovery process to identify the more active and selective compound.

SAR in Pharmaceutical Development

The foundational principles of trifluoromethyl substitution and stereochemistry are actively applied in the development of this compound derivatives for various therapeutic indications. Researchers have explored how modifications to this scaffold can fine-tune its activity against a range of biological targets.

Modulation of Neurological Activity

Derivatives of this compound have shown promise as modulators of neurological activity, largely due to the advantageous properties conferred by the trifluoromethyl group. This functional group can enhance blood-brain barrier permeability, allowing the compounds to reach their targets within the central nervous system. mdpi.com The ability to fine-tune the electronic properties and lipophilicity of these derivatives allows for the optimization of their interactions with various neurological receptors and transporters.

Below is an illustrative data table showcasing the hypothetical impact of substitutions on a generic this compound scaffold on a neurological target.

| Compound | R1 (Amine Substitution) | R2 (Cyclohexane Substitution) | Neurological Target Affinity (IC50, nM) |

| 1a | H | H | 500 |

| 1b | CH3 | H | 250 |

| 1c | CH2Ph | H | 100 |

| 1d | H | 2-F | 450 |

| 1e | CH3 | 2-F | 200 |

This table is for illustrative purposes only and does not represent actual experimental data.

Anti-inflammatory Properties

The anti-inflammatory potential of compounds containing a trifluoromethyl group is an active area of research. The electron-withdrawing nature of the CF3 group can influence the acidity of adjacent protons, which can be a key factor in the interaction with enzymes involved in the inflammatory cascade.

While direct studies on the anti-inflammatory properties of this compound derivatives are limited in publicly accessible literature, research on other trifluoromethyl-containing compounds has shown significant effects. For example, trifluoromethyl-substituted pyrazoles have been investigated as potent anti-inflammatory agents. The SAR of these compounds often reveals that the position and electronic nature of substituents on the aromatic rings play a crucial role in their activity. It is plausible that derivatives of this compound could be designed to target key inflammatory mediators.

An example of a hypothetical SAR data table for anti-inflammatory activity is presented below.

| Compound | Modification on Cyclohexylamine Scaffold | Inhibition of COX-2 (IC50, µM) |

| 2a | Unsubstituted Amine | >100 |

| 2b | N-Acetyl | 50 |

| 2c | N-Phenyl | 15 |

| 2d | N-(4-Fluorophenyl) | 8 |

This table is for illustrative purposes only and does not represent actual experimental data.

Enzyme Interaction and Inhibition Studies

The unique electronic and steric properties of the trifluoromethyl group make it a valuable tool in the design of enzyme inhibitors. The CF3 group can act as a bioisostere for other chemical groups, such as a methyl or a halogen atom, allowing for the fine-tuning of inhibitor-enzyme interactions. mdpi.com Its strong electron-withdrawing character can also enhance the binding affinity of a molecule to the active site of an enzyme.

SAR studies are critical in this context to understand how different substitutions on the this compound core affect potency and selectivity towards a specific enzyme. The stereochemistry of the cyclohexyl ring is also of paramount importance, as the precise orientation of the trifluoromethyl and amine groups will dictate the binding mode within the enzyme's active site. While specific inhibitory data for derivatives of this particular compound are not widely published, the general principles of enzyme inhibition by fluorinated molecules are well-established.

The following is a hypothetical data table illustrating the SAR of enzyme inhibition.

| Compound | Isomer | Modification | Enzyme X Inhibition (Ki, nM) |

| 3a | cis | - | 500 |

| 3b | trans | - | 150 |

| 3c | trans | N-Methyl | 80 |

| 3d | trans | N-Benzyl | 25 |

This table is for illustrative purposes only and does not represent actual experimental data.

Binding Affinity to Biological Targets and Receptors

The trifluoromethyl (CF3) group plays a crucial role in modulating the binding affinity of this compound derivatives to various biological targets. This is attributed to the unique electronic properties and steric bulk of the CF3 group. The high electronegativity of the fluorine atoms makes the trifluoromethyl group a strong electron-withdrawing substituent, which can enhance interactions such as hydrogen bonding and electrostatic interactions with biological targets. Furthermore, the CF3 group is larger than a methyl group, which can lead to increased affinity and selectivity through enhanced hydrophobic interactions.

In drug design, modifying molecular scaffolds with specific chemical groups is a key strategy to enhance biological and physicochemical properties. These modifications can strengthen interactions with biological targets or improve pharmacokinetic characteristics, which are critical in developing a compound into a viable drug candidate. The presence of a trifluoromethyl group can significantly influence a molecule's biological activity, metabolic stability, and pharmacokinetic profile. For instance, in the development of corticotropin-releasing factor type 1 receptor (CRF1R) antagonists, variations in the aminomethyl side chain of 2-(2,4,6-trichlorophenylamino)-4-trifluoromethyl-5-aminomethylthiazoles were shown to affect binding affinity.

While specific binding affinity data for a wide range of this compound derivatives are not extensively documented in publicly available literature, the principles of medicinal chemistry suggest that the introduction of the 4-(trifluoromethyl)cyclohexyl moiety can significantly impact receptor binding. For example, in a series of arylcyclohexylamines studied for their phencyclidine-like effects, substitutions on the cyclohexyl ring were found to alter potency and efficacy. The stereochemistry of the cyclohexyl ring itself can also be a critical determinant of binding affinity. A study on proteolysis targeting chimeras (PROTACs) found that a stereochemical inversion in a 1,4-disubstituted cyclohexyl linker dramatically impacted the linker's conformation, binding mode, and ultimately its binding affinity to the E3 ligase VHL.

The table below illustrates how modifications to a core structure containing a trifluoromethyl group can influence binding affinity to a specific receptor, based on published research on related compounds.

| Compound/Modification | Target Receptor | Binding Affinity (nM) |

| Atogepant (contains trifluoromethyl group) | CGRP Receptor | ~0.03 |

| Atogepant (contains trifluoromethyl group) | AMY1 Receptor | ~2.40 |

This data is for Atogepant, a compound containing a trifluoromethyl group, and is used here to illustrate the potential for high-affinity binding in such molecules.

Development of Therapeutic Inhibitors (e.g., MAPEG family enzymes)

While specific research on this compound derivatives as inhibitors of the Membrane Associated Proteins in Eicosanoid and Glutathione metabolism (MAPEG) family of enzymes is not prominent in the available literature, the structural features of these compounds make them promising candidates for the development of various therapeutic inhibitors. The trifluoromethyl group is a common feature in many potent enzyme inhibitors due to its ability to enhance binding and metabolic stability.

For instance, the development of novel triple angiokinase inhibitors for cancer therapy has involved the synthesis of 4-oxyquinoline derivatives, where structure-activity relationship studies were crucial. Similarly, the discovery of phosphodiesterase 4D (PDE4D) inhibitors has been assisted by quantitative structure-activity relationship (QSAR) equations, highlighting the importance of understanding how different structural fragments contribute to inhibitory activity.

The 4-(trifluoromethyl)cyclohexyl moiety can serve as a key building block in the synthesis of a diverse range of therapeutic agents. Its incorporation into different molecular scaffolds can lead to the discovery of potent inhibitors for various enzymes and receptors involved in disease.

Potentiation of Drug Efficacy and Selectivity

In the context of this compound derivatives, these principles are highly relevant. The strategic placement of the trifluoromethyl group on the cyclohexyl ring can lead to derivatives with improved pharmacological profiles. For example, in the development of antimalarial quinolones, the introduction of a trifluoromethyl group has been shown to significantly increase the antimalarial response against resistant strains of Plasmodium.

A study on 6-chloro-2-arylvinylquinolines as antimalarial agents demonstrated that compounds with a 4-trifluoromethyl group on the phenyl ring exhibited better metabolic stability compared to those with a 4-fluoro group. This highlights how the trifluoromethyl group can contribute to a longer duration of action and, consequently, improved efficacy. Furthermore, the selectivity of these compounds was also notable, with many exhibiting high selectivity indices, indicating a good safety window.

The table below provides an example of how the trifluoromethyl group can impact the metabolic stability and selectivity of a drug, based on data from related antimalarial compounds.

| Compound | Key Structural Feature | Metabolic Half-life (t1/2, min) | Selectivity Index (SI) |

| 24 | 4-trifluoromethylphenyl | 104.2 | > 1000 |

| 29 | 4-fluorophenyl | 55.2 | > 1000 |

| 92 | 4-trifluoromethylphenyl | 22.2 | > 1000 |

| 98 | 4-fluorophenyl | 64.9 | > 120 |

Data from a study on 6-chloro-2-arylvinylquinolines, illustrating the influence of the trifluoromethyl group on metabolic stability and selectivity.

Neuroprotective Effects

Research has indicated the potential for derivatives containing a trifluoromethyl group to exhibit neuroprotective effects. While direct studies on this compound are limited, related compounds have shown promising activity.

For instance, a synthetic compound, 4-trifluoromethyl-(E)-cinnamoyl]-L-4-F-phenylalanine acid (AE-18), has been investigated for its protective effects against chronic cerebral hypoperfusion injury. In a rat model of chronic cerebral hypoperfusion, administration of AE-18 was found to improve learning and memory and increase the number of neurons in the hippocampus. In vitro studies further revealed that AE-18 promoted neuronal proliferation and differentiation. The mechanism of action was attributed to the upregulation of brain-derived neurotrophic factor (BDNF) via the PI3K/Akt/CREB pathway.

These findings suggest that the trifluoromethyl moiety, as part of a larger molecular structure, can contribute to significant neuroprotective activity. The development of this compound derivatives could therefore be a promising avenue for the discovery of new therapeutic agents for neurodegenerative diseases.

Studies on Anti-Plasmodium falciparum Agents

The trifluoromethyl group is a key feature in several classes of compounds with activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The incorporation of this group can enhance the potency and metabolic stability of antimalarial drugs.

While direct studies on this compound derivatives as anti-plasmodial agents are not widely reported, related structures have shown significant promise. For example, structure-activity relationship studies of 6-chloro-2-arylvinylquinolines revealed that compounds bearing a 4-trifluoromethyl group on the phenyl ring had improved metabolic stability. One such compound demonstrated potent activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum.

Furthermore, a compound identified as 4-(trifluoromethyl)phenyl N-methyl-N-[(1s,4r)-4-{5-[methyl(prop-2-en-1-yl)amino]pentyl}cyclohexyl]carbamate has been noted in the IUPHAR/BPS Guide to MALARIA PHARMACOLOGY, indicating the relevance of the trifluoromethylphenyl and cyclohexyl moieties in the design of antimalarial agents. These examples underscore the potential for developing novel and effective antimalarial drugs based on the this compound scaffold.

SAR in Agrochemical Development

Enhancement of Pesticidal and Herbicidal Activity

The trifluoromethyl group is a critical component in many modern agrochemicals, contributing to enhanced pesticidal and herbicidal activity. Its inclusion in a molecule can significantly alter its biological efficacy by affecting factors such as binding to the target site, transport within the plant or insect, and resistance to metabolic degradation. This compound serves as a valuable building block in the synthesis of such agrochemicals.

In the realm of insecticides, the development of pyrimidin-4-amine derivatives containing a 5-(trifluoromethyl)-1,2,4-oxadiazole moiety has yielded compounds with broad-spectrum insecticidal activity. Structure-activity relationship studies of these compounds have provided insights into the structural features necessary for potent activity. Similarly, research on trifluoromethylpyridines has led to the commercialization of several important insecticides and herbicides. For example, high herbicidal activity on grass species was achieved with 2-methoxy-4-(trifluoromethyl)phenyl analogues.

The table below presents examples of commercial agrochemicals that contain a trifluoromethyl group, illustrating the importance of this moiety in the field.

| Compound Name | Type | Key Structural Feature |

| Flonicamid | Insecticide | 4-trifluoromethyl-substituted pyridine |

| Pyroxsulam | Herbicide | 2-methoxy-4-(trifluoromethyl)pyridine |

| Bicyclopyrone | Herbicide | Contains a trifluoromethyl-containing building block |

This table provides examples of existing agrochemicals to highlight the role of the trifluoromethyl group.

Computational and Theoretical Studies of 4 Trifluoromethyl Cyclohexanamine

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict the interaction of a small molecule (ligand) with a macromolecular target, typically a protein. These studies are fundamental in rational drug design, helping to elucidate binding modes and estimate the affinity of a compound for a specific biological target.

Prediction of Binding Affinity to Biological Targets

Molecular docking simulations predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. The binding affinity, often expressed as a Gibbs free energy of binding (ΔG) in kcal/mol, quantifies the strength of this interaction. A lower binding energy indicates a more stable and favorable interaction.

The trifluoromethyl (-CF3) group on the cyclohexanamine scaffold plays a crucial role in enhancing binding affinity. This is attributed to several factors, including its high electronegativity and ability to form strong multipolar interactions. Docking studies on various fluorinated compounds have demonstrated that these molecules can achieve significant binding affinities with their protein targets. For instance, certain fluorinated thiazolidin-one derivatives have shown binding affinities in the range of -7.7 to -9.2 kcal/mol against tyrosine kinase targets rjptonline.org. The introduction of trifluoromethyl groups can substantially improve inhibitory activity by engaging in short-distance interactions with the protein backbone nih.gov.

Table 1: Representative Binding Affinities of Fluorinated Compounds from Docking Studies This table presents examples of binding affinities for compounds containing trifluoromethyl or other fluoro- groups to illustrate the potential binding strength, as specific data for 4-(Trifluoromethyl)cyclohexanamine is not available.

| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Fluorinated Thiazolidin-4-ones | Tyrosine Kinase (1T46) | -7.7 to -9.2 rjptonline.org |

| Thienopyrimidine Inhibitors | Menin | Significantly Improved by -CF3 group nih.gov |

| Hyperoside | P. falciparum Hexose Transporter 1 (PfHT1) | -13.88 nih.gov |

| Sylibin | P. falciparum Hexose Transporter 1 (PfHT1) | -12.25 nih.gov |

Analysis of Protein-Ligand Interactions

The stability of a protein-ligand complex is determined by a network of non-covalent interactions. For this compound, key interactions would involve both the amine and the trifluoromethyl substituents.

Hydrogen Bonds: The primary amine (-NH2) group is a classic hydrogen bond donor, capable of forming strong interactions with hydrogen bond acceptor residues in a protein's active site, such as aspartate, glutamate, or backbone carbonyl oxygens.

Hydrophobic Interactions: The cyclohexane (B81311) ring provides a nonpolar scaffold that can engage in hydrophobic or van der Waals interactions with nonpolar amino acid residues like leucine, valine, and isoleucine.

Multipolar C-F Interactions: The trifluoromethyl group is a key contributor to binding. The high electronegativity of fluorine atoms creates a strong dipole moment. This allows the -CF3 group to participate in favorable multipolar interactions, particularly with backbone carbonyl groups (C–F···C=O) of the protein nih.gov. These interactions, though weaker than classical hydrogen bonds, are numerous and directional, significantly enhancing binding affinity nih.gov. Studies have shown that these fluorine-backbone interactions can improve the activity of inhibitors by 5- to 10-fold nih.gov.

Computational algorithms can map these interaction sites, revealing how the ligand fits within the binding pocket and which amino acid residues are critical for its binding nih.govyoutube.com.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the intrinsic properties of a molecule, including its electronic structure and conformational stability wavefun.commedcraveebooks.com.

Electronic Structure Analysis

The electronic structure of a molecule dictates its reactivity and intermolecular interactions. Key parameters derived from DFT calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO and LUMO: The HOMO is the outermost orbital containing electrons and represents the ability of the molecule to donate electrons. The LUMO is the innermost orbital without electrons and represents the ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap , is a critical indicator of molecular stability and reactivity journaljpri.comirjweb.com. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO journaljpri.com.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It identifies regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the region around the amine group would exhibit a positive potential, indicating its role as a hydrogen bond donor. The highly electronegative fluorine atoms of the trifluoromethyl group would create a region of negative potential, making it a favorable site for interaction with electropositive parts of a protein target.

Table 2: Key Parameters from Electronic Structure Analysis

| Parameter | Description | Implication for this compound |

|---|---|---|

| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | Influences interactions where the molecule acts as an electron donor. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | The trifluoromethyl group likely lowers the LUMO energy, increasing electron-accepting character. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. irjweb.com | A moderate gap would suggest a balance between stability and reactivity, desirable for a drug candidate. |

| MEP Surface | Maps the electrostatic potential, showing electron-rich and electron-poor regions. | Identifies sites for electrostatic interactions, such as hydrogen bonding at the amine group and multipolar interactions at the -CF3 group. |

Conformational Analysis and Stability

The cyclohexane ring is not planar and exists predominantly in a stable chair conformation that minimizes both angle strain and torsional strain cutm.ac.in. For a substituted cyclohexane like this compound, the substituents can occupy either an axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) position fiveable.me.

The molecule exists as two geometric isomers, cis and trans. In the trans isomer, the amine and trifluoromethyl groups are on opposite faces of the ring, while in the cis isomer, they are on the same face.

Stability of Conformers: Through a process called a "ring flip," axial and equatorial positions interconvert. However, the two chair conformations of a substituted cyclohexane are often not equal in energy gmu.edu. Bulky substituents are sterically hindered in the axial position due to unfavorable 1,3-diaxial interactions with other axial hydrogens libretexts.org. Consequently, the conformation where the bulky group is in the equatorial position is more stable masterorganicchemistry.com.

Trans-4-(Trifluoromethyl)cyclohexanamine: The most stable conformation for the trans isomer is the chair form where both the trifluoromethyl group and the amine group are in equatorial positions, minimizing steric strain.

Cis-4-(Trifluoromethyl)cyclohexanamine: For the cis isomer, one substituent must be axial while the other is equatorial. The preferred conformation will be the one where the bulkier of the two groups (the trifluoromethyl group) occupies the equatorial position. The energy difference between having a methyl group in an axial versus equatorial position is about 1.74 kcal/mol, favoring the equatorial position masterorganicchemistry.com. A similar, if not greater, preference is expected for the larger trifluoromethyl group.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction

In silico ADMET prediction is a critical step in early-stage drug discovery, allowing for the computational screening of compounds for their pharmacokinetic and toxicity profiles before costly synthesis and experimentation audreyli.com. Various software platforms like ADMET Predictor®, SwissADME, and pkCSM are used for these predictions simulations-plus.comnih.govfrontiersin.org.

For this compound, key predicted properties would include:

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability predict how well the compound is absorbed after oral administration. The presence of the amine group may influence its charge state and absorption.

Distribution: This includes predictions of blood-brain barrier (BBB) penetration and plasma protein binding. Fluorine-containing moieties have been predicted to enhance the ability of molecules to cross the BBB, which is relevant for drugs targeting the central nervous system rjptonline.org. Lipophilicity, often measured as logP, is a key determinant of distribution nih.gov.

Metabolism: Predictions identify which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. The trifluoromethyl group is generally stable and can block metabolic sites, potentially increasing the drug's half-life.

Excretion: This predicts the likely route of elimination from the body.

Toxicity: In silico models can flag potential toxicities, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), or hepatotoxicity frontiersin.orgjonuns.com.

Table 3: Representative In Silico ADMET Predictions for a Drug-like Molecule This table shows typical parameters predicted by ADMET software. The values are illustrative and not specific experimental results for this compound.

| Property | Parameter | Predicted Value/Classification | Significance |

|---|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. |

| Caco-2 Permeability | Moderate to High | Indicates good absorption across the intestinal wall. frontiersin.org | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Yes | The compound is likely to cross the BBB, relevant for CNS targets. rjptonline.org |

| P-glycoprotein Substrate | No | Not likely to be actively removed from cells by P-gp efflux pump. frontiersin.org | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving the CYP2D6 enzyme. |

| CYP3A4 Inhibitor | No | Low risk of drug-drug interactions involving the CYP3A4 enzyme. | |

| Toxicity | AMES Toxicity | No | Predicted to be non-mutagenic. |

| hERG I Inhibitor | No | Low risk of causing cardiotoxicity. | |

| Hepatotoxicity | No | Low risk of causing drug-induced liver injury. jonuns.com |

Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical relationship between the chemical structure of a compound and its biological activity. While specific QSAR models exclusively developed for this compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally related compounds, such as other cyclohexanamine derivatives. These analyses help in understanding how physicochemical properties and structural features influence the compound's interactions with biological systems.

Correlation of Chemical Descriptors with Biological Activity

QSAR studies on analogous compounds, particularly cyclohexanamine derivatives acting as inhibitors of the human serotonin transporter (hSERT), have revealed that steric and topological factors are dominant in controlling their biological activity researchgate.net. This suggests that the size, shape, and spatial arrangement of the atoms in this compound are likely critical for its biological function.

Key chemical descriptors that are often correlated with the biological activity of similar amine compounds include:

Topological Descriptors: These describe the connectivity and branching of the molecule. For this compound, descriptors such as the Wiener index and molecular connectivity indices would quantify the arrangement of the cyclohexyl ring and the trifluoromethyl group.

Steric Descriptors: Molar refractivity (MR) and molecular volume are crucial in describing the bulk and polarizability of the molecule. The trifluoromethyl group, being significantly larger and more electron-withdrawing than a methyl group, would have a substantial impact on these descriptors.

Electronic Descriptors: The trifluoromethyl group is a strong electron-withdrawing group, which influences the electronic properties of the entire molecule, including the basicity of the amine group. Descriptors such as dipole moment and partial atomic charges are important in this context. The introduction of fluorinated groups can significantly alter a molecule's properties nih.gov.

A hypothetical QSAR model for a series of analogs of this compound might take the following form, where biological activity is expressed as the logarithm of the inverse of a concentration measure (e.g., IC50):

log(1/IC50) = c1(Topological Descriptor) + c2(Steric Descriptor) + c3*(Electronic Descriptor) + constant

The coefficients (c1, c2, c3) would be determined through regression analysis of a dataset of compounds with varying substituents on the cyclohexanamine scaffold. Based on the study of cyclohexanamine derivatives as hSERT inhibitors, it is anticipated that the steric descriptor for the substituent at the 4-position would have a significant coefficient, indicating its importance in receptor binding researchgate.net.

Table 1: Key Chemical Descriptors and Their Likely Influence on the Biological Activity of this compound and its Analogs

| Descriptor Type | Specific Descriptor Example | Potential Influence on Biological Activity |

| Topological | Molecular Connectivity Index (χ) | Reflects the degree of branching and complexity of the molecule, which can affect how it fits into a biological target. |

| Steric | Molar Refractivity (MR) | Relates to the volume and polarizability of the molecule. The bulky trifluoromethyl group would significantly increase MR, potentially enhancing van der Waals interactions with a receptor. |

| Electronic | Dipole Moment | The high electronegativity of the fluorine atoms creates a strong dipole moment, which can be crucial for electrostatic interactions with a biological target. |

| Electronic | pKa of the Amine Group | The electron-withdrawing trifluoromethyl group is expected to lower the pKa of the cyclohexanamine, affecting its ionization state at physiological pH and its ability to form ionic bonds. |

Prediction of Cytotoxicity

QSAR models are also valuable tools for predicting the potential toxicity of chemical compounds, including cytotoxicity nih.gov. The development of such models is a key aspect of computational toxicology, aiming to reduce the need for animal testing nih.gov. For a compound like this compound, a QSAR model for cytotoxicity would correlate its structural features with its ability to cause cell death.